Thiourea dioxide

説明

特性

IUPAC Name |

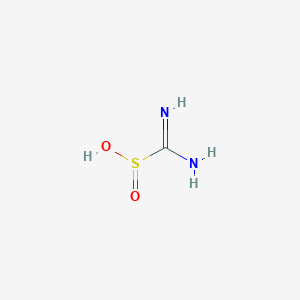

amino(imino)methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWZTWVYZOZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2S | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029224 | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent. | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1758-73-2, 4189-44-0 | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfinic acid, 1-amino-1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoiminomethanesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiourea S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDINE SULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BWR07L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Batchwise Thiourea Addition and Hydrogen Peroxide Activation

The aqueous solvent method, optimized in patent CN1193013C, involves sequential thiourea addition to hydrogen peroxide solutions containing stabilizers and crystal habit modifiers. Key steps include:

-

Pre-chilling deionized water to 0–5°C in a reactor.

-

Incremental thiourea addition (divided into 5–10 batches) to prevent localized overheating.

-

Controlled hydrogen peroxide dosing (27.5–50% concentration) with stabilizers like Amino Trimethylene Phosphonic Acid (ATMP) or trisodium citrate (0.1–5% of thiourea weight).

-

Crystal habit modification using sodium polyacrylate or polymaleic acid (0.005–2% of thiourea weight) to enhance particle morphology.

Optimization Metrics :

-

Temperature : Maintaining 0–5°C minimizes this compound decomposition.

-

pH Control : Sodium bicarbonate or ammonium hydrogencarbonate buffers stabilize the reaction at pH 3–5, suppressing sulfinic acid formation.

-

Stirring Rate : 100–150 rpm ensures homogeneous mixing without crystal fracture.

Outcomes :

| Parameter | Embodiment 1 | Embodiment 2 | Reference Example |

|---|---|---|---|

| Yield (%) | 82.5 | 80.3 | 77.3 |

| Purity (%) | 98.7 | 97.9 | 95.2 |

| Crystal Size (µm) | 20–50 | 30–60 | 50–100 |

This method reduces byproducts like urea and sulfonate anions by 40% compared to conventional approaches.

Non-Aqueous Solvent Methods: Challenges and Limitations

Solvent Selection and Yield Trade-offs

Non-aqueous methods, utilizing solvents like tetrachloroethylene or acetone, historically suffered from low yields (50–60%) due to thiourea’s limited solubility. For example, U.S. Patent 3,355,486 reported excessive byproduct formation when reactions exceeded 7 minutes. Key limitations include:

-

Solvent Loss : High volatility of ketones and chlorinated solvents increases production costs.

-

Purity Issues : Insoluble byproducts contaminate the final product, necessitating complex purification.

Comparative Analysis :

| Solvent Type | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Aqueous | 80–82.5 | 97–98.7 | 1.3–2.5 |

| Non-Aqueous | 50–60 | 85–90 | 10–15 |

Ammonium Bicarbonate-Enhanced Synthesis

pH Stabilization and Yield Maximization

U.S. Patent 4,235,812 introduces ammonium bicarbonate as a buffering agent, elevating yields to 90.6%. The protocol involves:

-

Dissolving thiourea in pre-chilled water (5–10°C).

-

Adding ammonium bicarbonate (1–5% of thiourea weight) to maintain pH 6–7.

-

Gradual hydrogen peroxide addition (35–50%) over 30–60 minutes.

Mechanistic Insight :

Ammonium bicarbonate neutralizes acidic byproducts (e.g., H₂SO₄), preventing this compound hydrolysis into sulfinic acid. This is critical since sulfinic acid reduces the redox potential, impairing the compound’s reductive capacity.

Performance Data :

| Additive | Yield (%) | Purity (%) |

|---|---|---|

| Ammonium Bicarbonate | 90.6 | 99.1 |

| Sodium Phosphate | 85.2 | 97.8 |

| None | 77.3 | 95.2 |

Reaction Mechanisms and Intermediate Analysis

This compound Formation Pathways

Studies using ¹³C NMR and electron spin-trapping reveal a multi-step mechanism:

-

Tautomerization : this compound (sulfinic acid form) converts to a ketone isomer (TUO₂-K).

-

Homolytic Cleavage : TUO₂-OOH decomposes into hydroxyl radicals (HO- ) and sulfite radicals.

Critical Intermediates :

-

Sulfite (SO₃²⁻) : Detected via HPLC/MS, sulfite indicates incomplete oxidation and correlates with yield losses.

-

Carbon-Centered Radicals : Spin-trapping experiments confirm transient radicals during HO- generation.

Industrial Scalability and Environmental Impact

Waste Reduction and Catalyst Reusability

Modern aqueous methods reduce wastewater by 30% through solvent recovery systems. Notably, this compound serves as a recyclable catalyst in quinoxaline synthesis, retaining 95% activity after five cycles.

Energy Consumption :

| Method | Energy (kWh/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|

| Aqueous with Modifiers | 1.2 | 0.8 |

| Non-Aqueous | 2.5 | 1.6 |

化学反応の分析

Hydrolysis and Decomposition Behavior

Hydrolysis products vary dramatically with pH:

| pH Range | Primary Products | Secondary Products | Redox Potential (mV) |

|---|---|---|---|

| 4.5–7.0 | Urea + Sulfinate anion () | – | -630 |

| >7.0 | Sulfoxylic acid () | Urea | -650 |

| <1.0 | Formamidine disulfide | Cyanamide + Colloidal sulfur | +120 |

Mechanistic Insights :

-

In neutral/alkaline media, TDO hydrolyzes via nucleophilic attack by water, forming sulfinate anion, a potent reductant .

-

Under strongly acidic conditions (), TDO forms formamidine disulfide, which decomposes to cyanamide and sulfur :

Reductive Bleaching Capacity

TDO’s reductive power stems from sulfinate () generation, which drives redox potentials below -600 mV . This property is exploited in textile bleaching:

Critical Parameters :

-

Temperature : Optimal activity at 60–80°C.

-

Alkaline Conditions : Accelerate sulfinate release (half-life <10 min at pH 10) .

-

Stabilizers : Sodium silicate mitigates premature decomposition .

Oxidative Degradation Pathways

Excess triggers overoxidation, producing sulfonic acid derivatives:

| Molar Ratio (:TDO) | Products | Conditions |

|---|---|---|

| 2:1 | Stable TDO | pH 4.5, 60°C |

| >3:1 | Sulfinate → Sulfonate () | pH 7.1, 60°C |

Kinetic Note : Overoxidation follows second-order kinetics, with rate constants doubling per 10°C rise .

Tautomerism and Structural Effects

In solution, TDO exists as an equilibrium between this compound and formamidine sulfinic acid :

Implications :

-

The sulfinic acid tautomer enhances solubility in polar solvents.

-

Tautomeric stability influences reaction pathways (e.g., sulfinate vs. disulfide formation).

科学的研究の応用

Thiourea dioxide has a wide range of applications in scientific research, including:

作用機序

Thiourea dioxide exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. In aqueous solutions, this compound converts to its tautomer, formamidine sulfinic acid, which is responsible for its reducing action . The molecular targets and pathways involved include the reduction of nitro groups in aromatic compounds and the formation of sulfinic acids .

類似化合物との比較

Thiourea (CS(NH₂)₂)

Key Differences :

Urea (CO(NH₂)₂)

| Property | This compound | Urea |

|---|---|---|

| Heteroatom | Sulfur (S) in sulfinic acid group | Oxygen (O) in carbonyl group |

| Electronegativity | Lower (S: 2.58) | Higher (O: 3.44) |

| Applications | Reducing agent, catalysis | Fertilizers, biochemistry (denaturation) |

| Biological Role | Limited direct biological activity | Critical in nitrogen metabolism |

Key Differences :

Thiosemicarbazides (R₂N–NH–C(S)–NH₂)

Thiosemicarbazides, such as derivatives V–VII in , share a thiocarbonyl group but differ in functionalization.

Key Differences :

- Thiosemicarbazides are tailored for drug design due to their tunable R-groups and bioactivity, whereas this compound is non-pharmacological .

Metal Complexes of Thiourea Derivatives

Thiourea derivatives form complexes with metals (e.g., Cu²⁺, Co³⁺) for catalytic and antimicrobial applications .

Key Differences :

- This compound’s sulfinic acid group prevents metal coordination, unlike thiourea derivatives, which exploit S/N donor sites for complexation .

Sulfur Dioxide (SO₂)

| Property | This compound | Sulfur Dioxide |

|---|---|---|

| Physical State | Solid (crystalline powder) | Gas (pungent odor) |

| Redox Behavior | Reducing agent | Oxidizing agent (in acidic conditions) |

| Applications | Textile bleaching | Food preservative, refrigerant |

Key Differences :

- SO₂ is gaseous and toxic, limiting its handling compared to the solid, user-friendly this compound .

生物活性

Thiourea dioxide (TDO), a compound derived from thiourea, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of TDO, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is known for its ability to act as a reducing agent and a catalyst in various chemical reactions. Its structural properties allow it to interact with biological systems, leading to a range of pharmacological effects. TDO has been studied for its roles in anti-cancer, antimicrobial, antioxidant, and anti-inflammatory activities.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives. TDO and its derivatives have shown inhibitory effects on various cancer cell lines:

- Mechanism : TDO derivatives target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling.

- Research Findings :

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TDO Derivative A | Leukemia | 1.50 |

| TDO Derivative B | Breast Cancer | 7-20 |

| TDO Derivative C | Prostate Cancer | 3-14 |

2. Antimicrobial Activity

TDO exhibits significant antimicrobial properties against various pathogens:

- Types of Activity : Antibacterial, antifungal, and antiviral activities have been observed.

- Case Studies :

- A series of thiourea derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.63 µg/mL .

- In vitro studies showed that TDO had effective antifungal activity against strains such as Aspergillus niger and Candida albicans.

| Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|

| S. aureus | Antibacterial | 1.95-15.63 |

| E. coli | Antibacterial | Varies |

| A. niger | Antifungal | Varies |

3. Antioxidant Activity

This compound has been recognized for its antioxidant properties:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings :

4. Anti-inflammatory Activity

TDO has shown potential in modulating inflammatory responses:

- Mechanism : It inhibits pro-inflammatory cytokines and reduces inflammation markers.

- Case Studies :

- In experimental models, TDO reduced inflammation in conditions like arthritis and colitis by downregulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of thiourea compounds is often linked to their structural features:

Q & A

Q. What are the standard methods for synthesizing thiourea dioxide, and how do reaction conditions influence yield?

this compound is typically synthesized by oxidizing thiourea with hydrogen peroxide under controlled conditions. The reaction follows: Key factors affecting yield include:

- pH control : Alkaline conditions (pH 10–12) optimize oxidation efficiency.

- Temperature : Moderate temperatures (20–30°C) prevent premature decomposition .

- Stoichiometry : Excess hydrogen peroxide (1.5–2.0 molar equivalents) ensures complete conversion .

Validate purity via FT-IR (characteristic S=O and N-H stretches) and elemental analysis.

Q. How does this compound decompose in aqueous solutions, and what analytical methods are used to track degradation products?

In aqueous alkaline solutions, this compound decomposes via two pathways:

- Aerobic : Cleavage of the C–S bond generates sulfoxylate anions (), ammonia, and carbon dioxide.

- Anaerobic : Reversible formation of thiourea and peroxide intermediates occurs .

Methodology : - Monitor decomposition kinetics using UV-Vis spectroscopy (absorbance at 260 nm for sulfoxylate ions).

- Quantify gaseous byproducts (e.g., , ) via gas chromatography or colorimetric assays .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : 3.0 g/100 mL in water; low solubility in organic solvents necessitates polar solvents for reactions .

- Thermal stability : Decomposes at 126°C, requiring storage below 25°C in airtight, dark containers to prevent autoxidation .

- Reduction potential : Higher than sulfonates, making it effective for selective reductions (e.g., nitro groups to amines) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) studies reveal:

- Bandgap : 3.21 eV (insulating behavior), with absorption peaks at 4.5–5.5 eV linked to exciton states .

- Tautomerism : Equilibrium between sulfinic acid (CH₄N₂O₂S) and iminosulfinic acid forms influences redox activity .

Application : Predict reaction pathways for catalytic cycles (e.g., organocatalysis in multicomponent reactions) .

Q. What experimental strategies resolve contradictions in kinetic data for this compound-mediated reductions?

Contradictions often arise from:

- pH-dependent mechanisms : Reductive capacity varies with pH (e.g., optimal at pH 10–12 for nitro group reductions).

- Competing pathways : Simultaneous decomposition and reduction reactions require isolation of intermediates via stopped-flow techniques .

Resolution : Use fractional factorial design to rank factors (e.g., concentration, temperature) and Pareto charts to identify statistically significant variables .

Q. How does this compound function as an organocatalyst in multicomponent reactions, and how is its efficiency quantified?

In one-pot syntheses (e.g., heterocyclic compound libraries):

- Mechanism : Acts as a bifunctional catalyst via hydrogen bonding (N-H groups activate electrophiles) and sulfur lone pairs (nucleophilic activation) .

- Efficiency metrics :

Methodological Guidance

Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?

Q. How can researchers optimize reduction-clearing parameters (e.g., in textile chemistry) using this compound?

A factorial design approach identifies optimal conditions:

Q. What spectroscopic techniques validate this compound’s role in reaction mechanisms?

- NMR : C NMR tracks sulfur oxidation states (δ 160–170 ppm for C=S vs. C-SO₂).

- XPS : Sulfur 2p peaks at 168–169 eV confirm sulfinic acid formation .

- EPR : Detect radical intermediates in redox cycles .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental bandgap values for this compound?

- Source of error : DFT’s underestimation of excitonic effects (e.g., electron-hole interactions).

- Resolution : Apply hybrid functionals (e.g., HSE06) or GW approximations to improve accuracy .

Q. Why do some studies report this compound as a poor catalyst despite high TONs in others?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。